

# N-benzyl-6-chloropyrimidin-4-amine solubility profile

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## Compound of Interest

Compound Name: **N-benzyl-6-chloropyrimidin-4-amine**

Cat. No.: **B1334314**

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An In-depth Technical Guide to the Solubility Profile of **N-benzyl-6-chloropyrimidin-4-amine**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of **N-benzyl-6-chloropyrimidin-4-amine**. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the necessary experimental protocols and logical workflows to enable researchers to systematically establish its solubility characteristics. Understanding solubility is a critical prerequisite for advancing chemical entities through the drug discovery and development pipeline, impacting formulation, bioavailability, and the reliability of biological assay results.

## Core Compound Profile

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IUPAC Name	N-benzyl-6-chloropyrimidin-4-amine
Synonyms	4-Benzylamino-6-chloropyrimidine, N-Benzyl-6-chloro-4-pyrimidinamine
CAS Number	61667-16-1 <a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClN <sub>3</sub> <a href="#">[2]</a>
Molecular Weight	219.67 g/mol <a href="#">[2]</a>
Appearance	Assumed to be a solid powder at room temperature.

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## Solubility Data Presentation

Due to the limited availability of public data, the following table is presented as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents covering different polarity classes.

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (μM)	Observations
Polar Protic	Water	25			
Methanol		25			
Ethanol		25			
Phosphate-Buffered Saline (PBS, pH 7.4)	Dimethyl Sulfoxide (DMSO)	25			
Polar Aprotic		25			
Dimethylformamide (DMF)		25			
Acetonitrile (ACN)		25			
Acetone		25			
Non-Polar	Toluene	25			
Dichloromethane (DCM)		25			
Hexane		25			

## Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following protocols for qualitative and quantitative analysis are adapted from standard laboratory procedures.[3][4]

### Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents, guiding the selection of solvents for quantitative analysis.[\[1\]](#)[\[5\]](#)

Materials:

- **N-benzyl-6-chloropyrimidin-4-amine**
- Small test tubes (e.g., 13x100 mm)
- Spatula
- Vortex mixer
- Selection of solvents (as per the table above)

Procedure:

- Add approximately 1-2 mg of **N-benzyl-6-chloropyrimidin-4-amine** to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution against a contrasting background.
- Record the observation using the following descriptors:
  - Very Soluble: The solid dissolves completely, and the solution is clear.
  - Soluble: The solid dissolves completely.
  - Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve.

## Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][6][7]

Materials:

- **N-benzyl-6-chloropyrimidin-4-amine**
- Volumetric flasks and pipettes
- Scintillation vials or other suitable glass vessels with secure caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

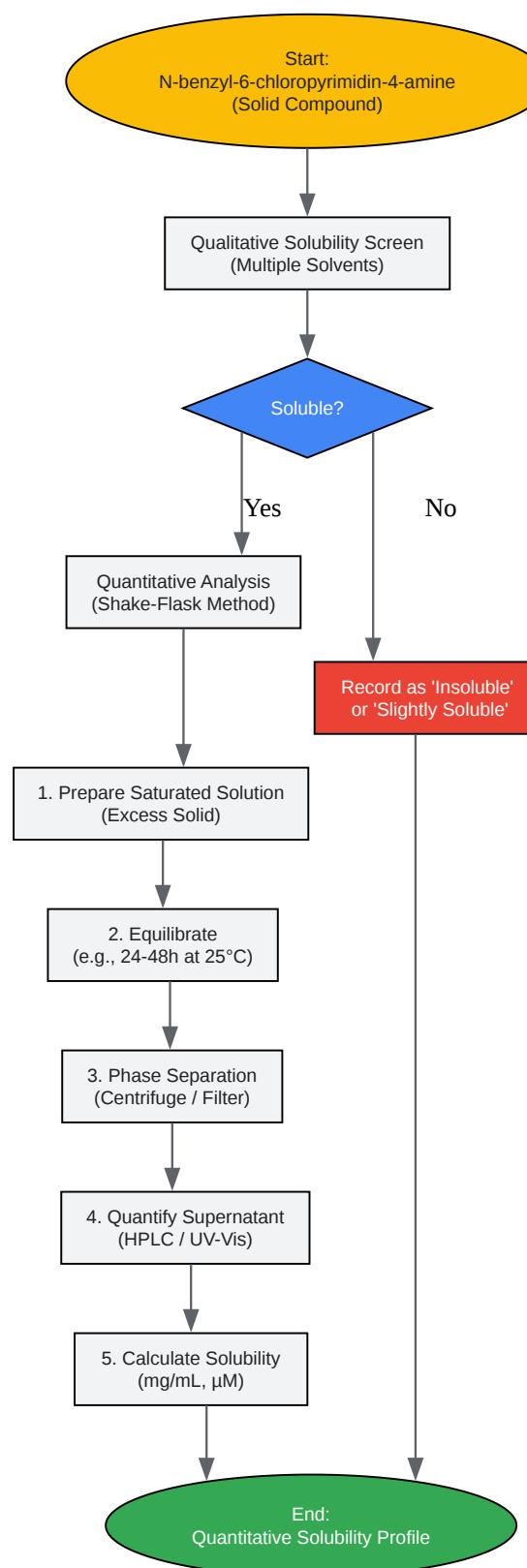
Procedure:

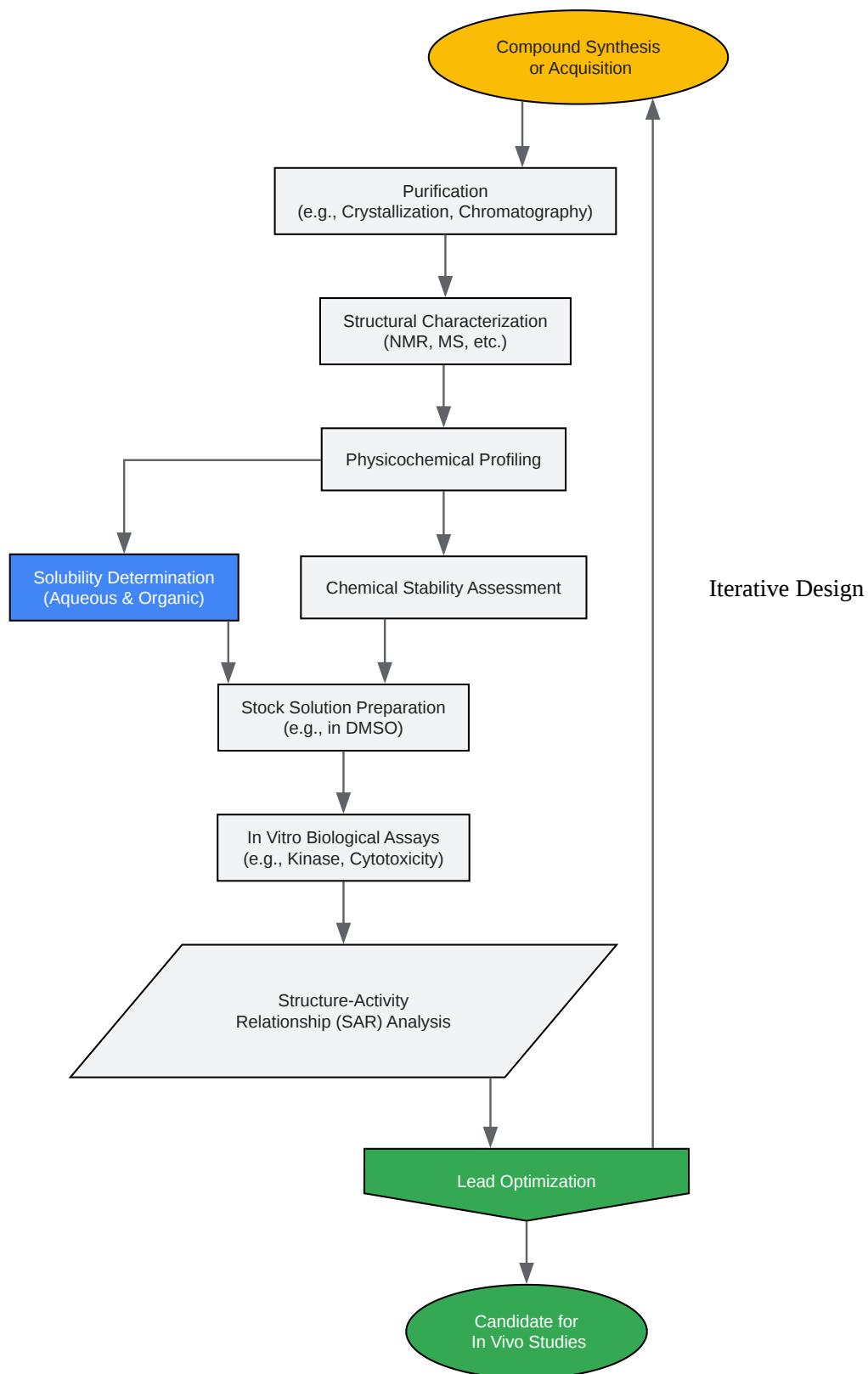
- Preparation of Saturated Solution:
  - Add an excess amount of **N-benzyl-6-chloropyrimidin-4-amine** (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains after equilibration.[6]
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials on an orbital shaker set to a consistent agitation speed.
  - Incubate at a controlled temperature (e.g., 25 °C) for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.[4][7]
- Phase Separation:

- After incubation, let the vials stand to allow the excess solid to settle.
- To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles.
- Quantification:
  - Prepare a calibration curve using standard solutions of **N-benzyl-6-chloropyrimidin-4-amine** of known concentrations in the same solvent.
  - Accurately dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
  - Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.
  - Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
  - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
  - Express the final solubility in the desired units (e.g., mg/mL or  $\mu$ M).

## Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and application of **N-benzyl-6-chloropyrimidin-4-amine**.



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